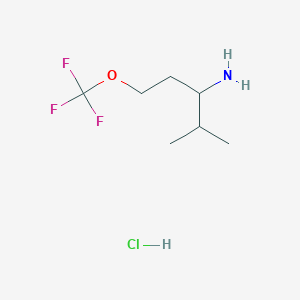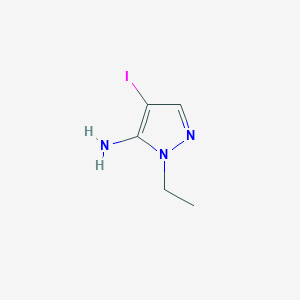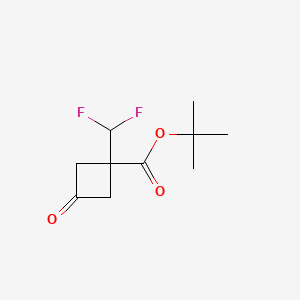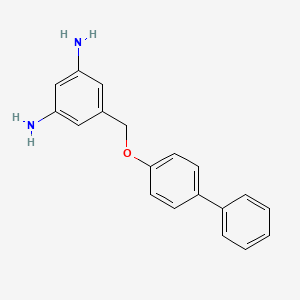
tert-Butyl 3-hydroxy-6-methoxy-1H-indazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-hydroxy-6-methoxy-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-hydroxy-6-methoxy-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common route involves the reaction of 3-hydroxy-6-methoxyindazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-hydroxy-6-methoxy-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like sodium hydride (NaH) in DMF (dimethylformamide) at elevated temperatures.
Major Products Formed
Oxidation: Formation of tert-Butyl 3-oxo-6-methoxy-1H-indazole-1-carboxylate.
Reduction: Formation of tert-Butyl 3-hydroxy-6-methoxy-1H-indazole-1-methanol.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
tert-Butyl 3-hydroxy-6-methoxy-1H-indazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-hydroxy-6-methoxy-1H-indazole-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The hydroxy and methoxy groups may play a role in binding to enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 3-hydroxy-1H-indazole-1-carboxylate: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
tert-Butyl 6-methoxy-1H-indazole-1-carboxylate: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
tert-Butyl 3-methoxy-1H-indazole-1-carboxylate: Lacks the hydroxy group, potentially altering its chemical properties and applications.
Uniqueness
tert-Butyl 3-hydroxy-6-methoxy-1H-indazole-1-carboxylate is unique due to the presence of both hydroxy and methoxy groups, which provide a balance of hydrophilic and lipophilic properties
Propriétés
Formule moléculaire |
C13H16N2O4 |
|---|---|
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
tert-butyl 6-methoxy-3-oxo-2H-indazole-1-carboxylate |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(17)15-10-7-8(18-4)5-6-9(10)11(16)14-15/h5-7H,1-4H3,(H,14,16) |
Clé InChI |
DEJZDPKMVKOGED-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)OC)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,7-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B13512420.png)







![2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid](/img/structure/B13512468.png)
![Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13512477.png)

![2,5,8-Triazaspiro[3.5]nonan-7-one](/img/structure/B13512495.png)
